4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-13-8-10-16(19(21)22)12-18(13)20-14(2)9-11-17(20)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGYXRNIUFONEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2C(=CC=C2C3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180786 |

Source

|

| Record name | Benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26165-57-1 |

Source

|

| Record name | 4-Methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26165-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026165571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-methyl-3-(2-methyl-5-phenylpyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

Introduction: Bridging Structure and Therapeutic Potential

In the landscape of modern drug discovery, the journey from a promising molecular structure to a viable therapeutic agent is paved with rigorous scientific investigation. The molecule 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid represents a confluence of privileged structural motifs: a substituted pyrrole ring, a known pharmacophore in a multitude of bioactive compounds, and a benzoic acid moiety, which often governs a molecule's pharmacokinetic profile. Understanding the fundamental physicochemical properties of such a candidate is not merely an academic exercise; it is a critical prerequisite for predicting its behavior in biological systems.[1][2] These properties—solubility, lipophilicity, and ionization state (pKa)—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug, ultimately determining its efficacy and safety.[3][4]

Molecular and Structural Data

The initial step in characterizing any compound is to define its fundamental molecular and structural identity. This information serves as the basis for all subsequent predictions and experimental designs.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₂₀H₁₇NO₂ |

| Molecular Weight | 303.36 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)N2C(=C(C=C2)C)C3=CC=CC=C3 |

| InChI Key | (Predicted) |

| CAS Number | Not available |

Predicted Physicochemical Properties

The following properties have been predicted using well-established computational algorithms. These values provide a crucial starting point for formulation development and for designing experiments to understand the compound's pharmacokinetic profile. It is imperative to note that these are in silico predictions and experimental verification is essential.[5][6]

| Property | Predicted Value | Significance in Drug Development | Prediction Tool(s) Used |

| Melting Point (°C) | ~180 - 220 | Influences solubility, stability, and formulation choices (e.g., tablet manufacturing).[5] | AAT Bioquest MP Predictor[5] |

| Boiling Point (°C) | > 450 | Important for purification (distillation) and assessing thermal stability.[6] | AAT Bioquest BP Predictor[6] |

| Water Solubility (logS) | -4.5 to -5.5 | Directly impacts bioavailability; low solubility can hinder absorption from the GI tract.[7] | ChemAxon Solubility Predictor, Molinspiration[8] |

| Lipophilicity (logP) | 4.8 to 5.5 | A key determinant of membrane permeability and metabolic stability. Values >5 can lead to poor absorption and high metabolic clearance.[8][9] | Molinspiration[8], Osiris Property Explorer[10] |

| Acidity Constant (pKa) | 3.8 to 4.5 (Carboxylic Acid) | Determines the ionization state at physiological pH (7.4), which affects solubility, permeability, and target binding.[1][11] | Rowan pKa Calculator[1], MolGpKa[12] |

Synthesis and Spectroscopic Confirmation

To perform experimental characterization, a pure sample of the target compound is required. A plausible synthetic route is the Paal-Knorr condensation, a robust and widely used method for synthesizing substituted pyrroles.[13][14]

Proposed Synthesis Workflow

The synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine.

Caption: Paal-Knorr synthesis workflow for the target compound.

Expected Spectroscopic Signatures

Confirmation of the synthesized structure is achieved through a combination of spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key signals would include distinct aromatic protons from the benzoic acid and phenyl rings, singlets for the two methyl groups (on the benzoic acid and pyrrole rings), and characteristic signals for the pyrrole ring protons. The chemical shifts will be influenced by the substitution pattern.[2]

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 20 distinct carbon environments. Diagnostic peaks include the carboxylic acid carbonyl (~170-180 ppm), aromatic and pyrrole carbons (~110-140 ppm), and the methyl carbons (~15-25 ppm).[15]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is expected to show a prominent molecular ion peak [M-H]⁻ at m/z 302.3. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-45 Da) and characteristic cleavages of the phenyl and methyl substituents.[16][17]

-

FT-IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), C=C stretching in the aromatic rings (~1450-1600 cm⁻¹), and C-N stretching associated with the pyrrole ring.

Experimental Protocols for Physicochemical Characterization

The following protocols provide a framework for the experimental determination of the key physicochemical properties.

Determination of Aqueous Solubility

The shake-flask method is the gold standard for determining thermodynamic solubility.

Caption: Workflow for experimental solubility determination.

Protocol Steps:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Equilibration: Add an excess amount of the solid compound to a vial containing the buffer. The excess is crucial to ensure saturation.

-

Incubation: Seal the vial and place it in a shaker bath at a constant temperature (e.g., 25°C) for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) to pellet the undissolved solid. Alternatively, filter the solution using a syringe filter (e.g., 0.22 µm PVDF) suitable for aqueous solutions.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water). Analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection, comparing the peak area to a standard curve of known concentrations.

Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the ionization constant of acidic or basic functional groups.[3][18]

Protocol Steps:

-

Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[3]

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a co-solvent system (e.g., methanol/water or DMSO/water) if aqueous solubility is low. The final concentration should be around 1 mM.[18]

-

Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25°C) and stir gently. Immerse the calibrated pH electrode.

-

Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound) to the solution.

-

Data Recording: Record the pH value after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. This can be determined precisely by calculating the first derivative of the curve.[19]

Determination of Lipophilicity (logP) via Shake-Flask Method

The octanol-water partition coefficient (logP) is the definitive measure of a neutral compound's lipophilicity.[4][20]

Caption: Workflow for the shake-flask LogP determination method.

Protocol Steps:

-

Phase Preparation: Vigorously mix equal volumes of n-octanol and water for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[20]

-

Compound Addition: Dissolve a small amount of the test compound in the n-octanol phase.

-

Partitioning: Add an equal volume of the pre-saturated water to the octanol solution in a separatory funnel or vial.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the two immiscible layers.

-

Quantification: Carefully sample both the n-octanol and aqueous layers. Measure the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[21]

Conclusion

The compound this compound possesses a molecular architecture of significant interest to medicinal chemists. The in silico analysis presented here suggests it is a lipophilic, poorly soluble weak acid. While these predictions offer valuable initial guidance, they must be substantiated by rigorous experimental data. The detailed protocols provided in this guide offer a clear and validated pathway for researchers to determine the critical physicochemical properties of this and other novel compounds, thereby enabling data-driven decisions in the complex process of drug discovery and development.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

Rowan. Rowan's Free Online pKa Calculator. Available from: [Link]

- Avdeef, A., et al. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available from: [Link]

-

Cambridge MedChem Consulting. LogP/D. Available from: [Link]

-

Pearson. Protein Solubility Calculator. Available from: [Link]

-

ACD/Labs. Calculate Partition Coefficients | LogP Prediction Software. Available from: [Link]

- Korfmacher, W. A., et al. (2003). Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives.

-

Chemaxon. Calculators & Predictors. Available from: [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Available from: [Link]

-

Molinspiration. logP - octanol-water partition coefficient calculation. Available from: [Link]

-

ResearchGate. (2012). One-Step Synthesis of 1,2,5-Trisubstituted Pyrroles by Copper Catalyzed Condensation of 1,4-Diones with Primary Amines. Available from: [Link]

-

Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. Available from: [Link]

-

ResearchGate. (2024). LogP / LogD shake-flask method v1. Available from: [Link]

-

SCFBio. Solubility Predictor - Calculator Plugins. Available from: [Link]

- Avdeef, A. (2012). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET & DMPK, 1(1), 1-22.

-

CompuDrug. PrologP. Available from: [Link]

- Stein, S. E. (2002). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Journal of the American Society for Mass Spectrometry, 13(4), 347-359.

-

Scribd. Potentiometric Acid-Base Titration Guide. Available from: [Link]

- Abraham, R. J., et al. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1008.

-

Rowan Scientific. Predicting Solubility. Available from: [Link]

-

Bentham Science Publishers. (2012). One-Step Synthesis of 1,2,5-Trisubstituted Pyrroles by Copper Catalyzed Condensation of 1,4-Diones with Primary Amines. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

Stats Stack Exchange. (2013). Predicting chemical property (Boiling Point) from a SMILES string. Available from: [Link]

- Avdeef, A. (2012). Development of Methods for the Determination of pKa Values. Molecules, 17(12), 14370-14416.

-

ResearchGate. (2019). Formation of 1,2,5‐trisubstituted pyrroles. Available from: [Link]

-

Homework.Study.com. Can someone explain the mass spectrum of benzoic acid?. Available from: [Link]

-

Chemaxon Docs. Solubility Predictor. Available from: [Link]

-

ResearchGate. (2019). Mass spectrum of a benzoic acid derivative identified in 119 and 193.... Available from: [Link]

-

bio.tools. MolGpKa. Available from: [Link]

-

GitHub. ArefPhD/Boiling-point-prediction-using-SMILE. Available from: [Link]

-

Organic Chemistry Portal. cLogP Calculation - Osiris Property Explorer. Available from: [Link]

-

Omni Calculator. pKa Calculator. Available from: [Link]

-

Online Chemical Modeling Environment. OCHEM. Available from: [Link]

-

National Institute of Standards and Technology. (2022). Graph convolutional neural network applied to the prediction of normal boiling point. Available from: [Link]

-

Preprints.org. (2023). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. Available from: [Link]

-

Zenodo. (2021). Open source application for small molecule pKa predictions. Available from: [Link]

-

National Institutes of Health. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Available from: [Link]

-

QIAGEN. Tm calculator | Tm prediction. Available from: [Link]

-

Rowan Scientific. pKa Prediction. Available from: [Link]

-

Semantic Scholar. Synthesis of Trisubstituted Pyrroles Via Cycloamination of Substituted 2-Acetyl-1,4-diketones. Available from: [Link]

-

ResearchGate. 13 C NMR Spectra of Pyrroles 1 and 4. Available from: [Link]

-

Kaggle. Thermophysical Property: Melting Point. Available from: [Link]

-

ResearchGate. (2018). Synthesis, characterization and semiconducting behavior of N,2,5-trisubstituted pyrroles. Available from: [Link]

-

Arizona State University. Melting Temperature Predictor – Hong Research Group. Available from: [Link]

Sources

- 1. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 6. Boiling Point Predictor | AAT Bioquest [aatbio.com]

- 7. chemaxon.com [chemaxon.com]

- 8. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 11. pKa Prediction | Rowan [rowansci.com]

- 12. bio.tools [bio.tools]

- 13. researchgate.net [researchgate.net]

- 14. benthamdirect.com [benthamdirect.com]

- 15. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. Adduct formation in electrospray ionization mass spectrometry II. Benzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. homework.study.com [homework.study.com]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. scribd.com [scribd.com]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid: Synthesis, Characterization, and Scientific Context

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the molecule 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, including its IUPAC nomenclature, detailed chemical structure, a proposed synthetic pathway based on established organic chemistry principles, and expected analytical characterization data. This guide is intended to serve as a practical resource for researchers in medicinal chemistry and materials science.

Chemical Identity: IUPAC Nomenclature and Structure

The formal IUPAC name for the topic compound is This compound .

The name is derived according to the following IUPAC nomenclature rules:

-

Principal Functional Group: The carboxylic acid group (-COOH) has the highest priority, making "benzoic acid" the parent name.[1][2]

-

Parent Structure: The benzene ring substituted with the carboxylic acid is the principal chain.

-

Numbering: The carbon atom of the carboxylic acid group is designated as position 1 of the benzoic acid ring. The substituents are then given the lowest possible locants. In this case, the methyl group is at position 4, and the pyrrole substituent is at position 3.

-

Substituents: The substituents on the parent benzoic acid are a methyl group at the 4-position and a pyrrol-1-yl group at the 3-position. The pyrrole ring itself is substituted with a methyl group at its 2-position and a phenyl group at its 5-position. The "1H" in 1H-pyrrol-1-yl indicates the position of the nitrogen atom in the pyrrole ring and that it is the point of attachment to the benzoic acid ring.

Chemical Structure:

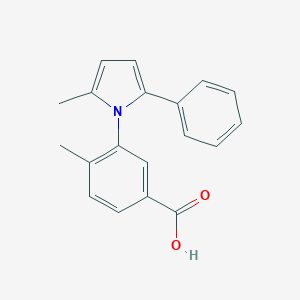

The chemical structure of this compound is depicted below:

Caption: 2D Structure of the target molecule.

Proposed Synthetic Pathway: The Paal-Knorr Pyrrole Synthesis

A logical and efficient method for the synthesis of the title compound is the Paal-Knorr pyrrole synthesis. This well-established reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically in the presence of an acid catalyst.[3][4]

For the synthesis of this compound, the requisite starting materials are:

-

3-amino-4-methylbenzoic acid: This provides the substituted aniline backbone.

-

1-phenyl-1,4-pentanedione: This is the 1,4-dicarbonyl component that will form the pyrrole ring with its substituents.[5]

The overall synthetic transformation is depicted below:

Caption: Proposed Paal-Knorr Synthesis Route.

Mechanistic Insight

The Paal-Knorr synthesis proceeds through the following key steps:[4]

-

Hemiaminal Formation: The primary amine of 3-amino-4-methylbenzoic acid performs a nucleophilic attack on one of the carbonyl groups of 1-phenyl-1,4-pentanedione to form a hemiaminal intermediate.

-

Cyclization: An intramolecular nucleophilic attack by the nitrogen atom on the second carbonyl group leads to the formation of a five-membered ring.

-

Dehydration: The resulting intermediate undergoes dehydration (loss of two water molecules) to yield the aromatic pyrrole ring.

Caption: Paal-Knorr Reaction Mechanism Workflow.

Experimental Protocol

The following is a generalized, yet detailed, experimental protocol for the synthesis of this compound.

Materials:

-

3-amino-4-methylbenzoic acid

-

1-phenyl-1,4-pentanedione

-

p-Toluenesulfonic acid (p-TsOH) or glacial acetic acid

-

Toluene or ethanol

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-methylbenzoic acid (1.0 equivalent) and 1-phenyl-1,4-pentanedione (1.1 equivalents) in toluene.

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents) to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Analytical Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques. Below are the expected spectroscopic data based on the compound's structure.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the carboxylic acid proton (δ 10-13 ppm).- Aromatic protons of the benzoic acid ring (δ 7-8.5 ppm).- Aromatic protons of the phenyl group on the pyrrole ring (δ 7-7.5 ppm).- Protons of the pyrrole ring (δ 6-7 ppm).- A singlet for the methyl group on the benzoic acid ring (δ 2.2-2.5 ppm).- A singlet for the methyl group on the pyrrole ring (δ 2.0-2.3 ppm). |

| ¹³C NMR | - A signal for the carboxylic acid carbon (δ 165-175 ppm).- Aromatic carbons of the benzoic acid and phenyl rings (δ 120-150 ppm).- Carbons of the pyrrole ring (δ 100-140 ppm).- Methyl carbons (δ 15-25 ppm). |

| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹).- A C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).- C=C stretches from the aromatic rings (1450-1600 cm⁻¹).- C-N stretches (1300-1350 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₁₉H₁₇NO₂), which is 291.34 g/mol . |

Applications and Future Directions

Substituted pyrroles are a class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. They are known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The title compound, with its specific substitution pattern, could be a candidate for screening in various biological assays. Furthermore, the benzoic acid moiety provides a handle for further functionalization, such as esterification or amidation, to generate a library of related compounds for structure-activity relationship (SAR) studies.

References

- Paal, C. (1884). Synthese von Thiophen- und Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.

- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642.

- Amarnath, V., & Amarnath, K. (1995). Intermediates in the Paal-Knorr Pyrrole Condensation. The Journal of Organic Chemistry, 60(2), 301-307.

- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

PubChem. (n.d.). 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid. Retrieved from [Link][6]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link][4]

-

Quora. (2018). What is the IUPAC name of benzoic acid?. Retrieved from [Link][2]

Sources

- 1. Benzoic acid - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. guidechem.com [guidechem.com]

- 6. 4-methyl-3-(1H-pyrrol-1-yl)benzoic acid | C12H11NO2 | CID 881957 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological Activity of Novel Pyrrol-1-yl Benzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Executive Summary

The confluence of distinct pharmacophores into a single molecular scaffold represents a cornerstone of modern medicinal chemistry. This guide focuses on the promising class of compounds derived from the pyrrol-1-yl benzoic acid core. This structure synergistically combines the biological versatility of the pyrrole ring with the established pharmacophoric properties of benzoic acid, creating a scaffold ripe for therapeutic development.[1] Researchers have successfully explored these derivatives for a range of biological activities, including significant anti-inflammatory, anticancer, and antimicrobial effects.[1][2] This document provides an in-depth exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these derivatives. It details field-proven experimental protocols, from in silico modeling to in vitro validation, offering a comprehensive framework for researchers, scientists, and drug development professionals aiming to unlock the full therapeutic potential of this chemical class.

Section 1: The Chemical Scaffolding of Therapeutic Potential

The strategic design of novel therapeutic agents often relies on the combination of well-characterized structural motifs known to confer biological activity. The pyrrol-1-yl benzoic acid framework is a prime example of this design philosophy.

The Significance of the Pyrrole Moiety in Medicinal Chemistry

The pyrrole ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold found in numerous natural products and synthetic drugs.[3] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. Pyrrole-containing compounds exhibit a vast spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[4][5] This broad bioactivity has established the pyrrole moiety as a critical building block in the development of new medicines.

The Benzoic Acid Pharmacophore: A Foundation for Bioactivity

The benzoic acid scaffold is another fundamental component in drug design.[6] The carboxylic acid group is a key hydrogen bond donor and acceptor, frequently interacting with the active sites of enzymes and receptors.[6] The biological activity of benzoic acid derivatives is profoundly influenced by the type and placement of substituents on the aromatic ring, which modulate the molecule's electronic properties, lipophilicity, and steric profile.[6][7] These characteristics are crucial determinants of both pharmacokinetic and pharmacodynamic behavior.

Synergistic Potential: Combining Pyrrole and Benzoic Acid Scaffolds

The fusion of a pyrrole heterocycle with a salicylic acid (a hydroxybenzoic acid) or benzoic acid backbone creates a versatile platform for novel therapeutic agents.[1] This combination allows for the exploration of synergistic or additive effects, potentially leading to compounds with enhanced potency, novel mechanisms of action, or improved safety profiles.[2] The 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid structure, for instance, is a candidate for investigation as an anti-inflammatory, anticancer, and antimicrobial agent based on the known activities of its parent scaffolds.[2]

Section 2: Synthesis and Characterization

The generation of a library of derivatives for biological screening necessitates a robust and versatile synthetic strategy. The choice of reaction is critical, favoring methods that are high-yielding and tolerant of diverse functional groups.

Rationale for Synthetic Strategy: The Paal-Knorr Condensation

A common and efficient method for synthesizing the N-substituted pyrrole core is the Paal-Knorr reaction.[2] This reaction involves the condensation of a primary amine (in this case, an aminobenzoic acid derivative) with a 1,4-dicarbonyl compound (such as 2,5-dimethoxytetrahydrofuran, a precursor to succinaldehyde) in an acidic medium.[8] Its primary advantage is the direct and often high-yield formation of the pyrrole ring, making it ideal for creating a diverse set of analogs for SAR studies.

Detailed Protocol: Synthesis of 4-(1H-pyrrol-1-yl)benzoic acid

-

Objective: To synthesize 4-(1H-pyrrol-1-yl)benzoic acid via Paal-Knorr condensation.

-

Materials:

-

4-aminobenzoic acid

-

2,5-dimethoxytetrahydrofuran

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-aminobenzoic acid (1 equivalent) in glacial acetic acid.

-

Add 2,5-dimethoxytetrahydrofuran (1.1 equivalents) to the solution.

-

Fit the flask with a condenser and reflux the reaction mixture for 1-2 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cooled water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 4-(1H-pyrrol-1-yl)benzoic acid.

-

-

Validation: The structure of the synthesized compound must be confirmed.

Structural Elucidation: Spectroscopic Techniques

The identity and purity of the synthesized derivatives are established using standard spectroscopic methods.[8]

-

¹H and ¹³C NMR: Confirms the carbon-hydrogen framework. The disappearance of the amine proton signal and the appearance of characteristic pyrrole proton signals (typically two triplets) are key indicators of successful synthesis.[8]

-

Infrared (IR) Spectroscopy: Identifies functional groups, such as the carboxylic acid O-H and C=O stretches.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its elemental composition.

Section 3: Anti-Inflammatory Activity: Targeting Cyclooxygenase Pathways

A primary therapeutic target for this class of compounds is the inflammatory cascade, particularly the enzymes responsible for prostaglandin synthesis.

Mechanism of Action: Inhibition of COX-1 and COX-2

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily by inhibiting cyclooxygenase (COX) enzymes.[9] There are two main isoforms: COX-1, a constitutive enzyme involved in physiological functions like protecting the gastric mucosa, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[10][11] Pyrrol-1-yl benzoic acid derivatives, as structural analogs of other NSAIDs, are hypothesized to block the active site of these enzymes, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2][10] The development of derivatives with selectivity for COX-2 over COX-1 is a key strategy to minimize gastrointestinal side effects.[10]

Structure-Activity Relationship (SAR) for COX Inhibition

SAR studies reveal that minor structural modifications can significantly impact potency and selectivity.

-

Carboxylic Acid Group: This moiety is critical. It often forms key interactions with conserved residues like Arginine 120 (Arg120) in the COX active site.[11][12]

-

Substituents on Benzoic Acid: Introducing small acidic groups can be effective against both COX-1 and COX-2.[12]

-

Substituents on Pyrrole Ring: Adding lipophilic groups, such as methyl groups, can enhance interactions with hydrophobic regions within the enzyme's active site.[12][13]

Protocol: In Vitro COX Inhibition Assay

-

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.

-

Materials:

-

Ovine COX-1 or human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test compounds and reference inhibitor (e.g., Celecoxib, Ibuprofen)

-

Reaction buffer (e.g., Tris-HCl)

-

PGE2 quantification kit (e.g., Enzyme Immunoassay - EIA)

-

-

Procedure:

-

Enzyme Pre-incubation: In a microplate, pre-incubate the COX enzyme (COX-1 or COX-2) with various concentrations of the test compound or a reference inhibitor for approximately 15 minutes at 37°C.[2]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[2]

-

Reaction Termination: After a defined period (e.g., 2 minutes), stop the reaction by adding a quenching solution, such as hydrochloric acid.[2]

-

PGE2 Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using a competitive EIA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]

-

Data Presentation: Comparative COX-1/COX-2 Inhibition

Quantitative data should be summarized to compare the potency and selectivity of the novel derivatives against standard reference drugs.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1/COX-2) |

| Derivative A | 15.2 | 0.45 | 33.8 |

| Derivative B | 25.8 | 8.9 | 2.9 |

| Derivative C | 5.1 | 6.2 | 0.8 |

| Celecoxib (Control) | 12.5 | 0.39 | 32.1[9] |

| Ibuprofen (Control) | 12.7 | >100 | <0.13[14] |

Data are representative and for illustrative purposes.

Section 4: Anticancer Potential: Mechanisms of Cytotoxicity

The pyrrole scaffold is a constituent of numerous compounds with potent anticancer activity, and its combination with benzoic acid opens new avenues for oncological drug discovery.[4]

Key Mechanisms: Induction of Apoptosis and Cell Cycle Arrest

Many pyrrole-containing agents exert their anticancer effects by interfering with fundamental cellular processes.[2][4] They have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing cancer cells from proliferating.[2][4] The specific molecular targets can vary but often involve the modulation of key regulatory proteins within these pathways.

Advanced Mechanisms: Inhibition of Receptor Tyrosine Kinases (EGFR/VEGFR)

Certain pyrrole derivatives have been synthesized as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[15] These receptors are often overexpressed in cancer cells and play crucial roles in tumor growth, proliferation, and angiogenesis. Competitive inhibition of these kinases is a validated strategy for cancer therapy.[15]

Protocol: MTT Assay for Cytotoxicity Screening

-

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines and calculate the IC50 value.

-

Materials:

-

Cancer cell line (e.g., HCT-116, A549, HepG2)[16]

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Test compounds and positive control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO2 incubator.[2]

-

Compound Treatment: Remove the medium and treat the cells with various concentrations of the test compounds or a positive control for 48-72 hours.[2] Include a vehicle control (DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting viability against the logarithm of concentration.

-

Data Presentation: IC50 Values Across Cancer Cell Lines

Results should be tabulated to compare the potency of the derivatives against various cancer types.

| Compound | HCT-116 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) | HepG2 (Liver) IC50 (µM) |

| Derivative X | 1.5 | 3.6[16] | 0.9[16] |

| Derivative Y | 12.3 | 25.1 | 18.4 |

| Derivative Z | 0.8 | 1.2 | 0.5[16] |

| Doxorubicin (Control) | 0.2 | 0.4 | 0.3 |

Data are representative and for illustrative purposes, with some values informed by literature on similar scaffolds.[16]

Section 5: Antimicrobial and Antioxidant Properties

The inherent antimicrobial nature of the pyrrole and benzoic acid scaffolds provides a strong rationale for investigating these derivatives as anti-infective and antioxidant agents.[2][17][18]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Growth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds and positive controls (e.g., Ciprofloxacin, Fluconazole)

-

-

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the growth medium within a 96-well microtiter plate.[6]

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism from an overnight culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microbe, no compound) and a negative control (medium, no microbe).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[6]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth.[6]

-

Data Presentation: MIC Values

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Derivative M | 8 | 16 | 32 |

| Derivative N | 4 | 8 | 8 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 2 |

Data are representative and for illustrative purposes.

Section 6: References

-

Benchchem. pyrrol-1-yl)benzoic Acid Derivatives: A Comparative Look at In Silico and In Vitro Studies.

-

Benchchem. Application Notes and Protocols: 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic Acid in Medicinal Chemistry.

-

LookChem. Cas 61471-45-2, 3-(1H-PYRROL-1-YL)BENZOIC ACID.

-

ResearchGate. Synthetic route of 4-(pyrrol-1-yl)benzoic acid hydrazide derived....

-

Synthesis, characterization and biological activity of novel pyrrole compounds.

-

PubMed. Synthesis and antiinflammatory and analgesic activity of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds.

-

Bentham Science. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives.

-

ResearchGate. (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances.

-

PubMed. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity.

-

iris.unina.it. A class of pyrrole derivatives endowed with analgesic/anti-inflammatory activity.

-

PubMed. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety.

-

Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia.

-

NIH. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.

-

IJPRS. Studies of Novel Pyrrole and their Biological Studies.

-

ACS Omega. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach.

-

PubMed Central. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile.

-

Al Mustansiriyah Journal of Pharmaceutical Sciences. Drug Design, In Silico-Profiling of New Pyrrole Derivatives: Promising Anticancer Agents Against Acute Myeloid Leukemia.

-

NIH. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives.

-

PubMed Central. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach.

-

PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.

-

Benchchem. Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.

-

Bentham Science Publisher. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities.

-

PubMed Central. Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives.

-

ResearchGate. Antimicrobial activity of phenol and benzoic acid derivatives | Request PDF.

-

Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]

- 4. researchgate.net [researchgate.net]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iris.unina.it [iris.unina.it]

- 10. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Cas 61471-45-2,3-(1H-PYRROL-1-YL)BENZOIC ACID | lookchem [lookchem.com]

- 14. Identification of Novel Cyclooxygenase-1 Selective Inhibitors of Thiadiazole-Based Scaffold as Potent Anti-Inflammatory Agents with Safety Gastric and Cytotoxic Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamscience.com [benthamscience.com]

- 17. Synthesis, antioxidant activity, molecular docking and ADME studies of novel pyrrole-benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis, Characterization, and Biological Evaluation of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid

This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the synthesis, purification, characterization, and potential biological evaluation of the novel compound, 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid. This molecule incorporates a substituted pyrrole ring, a structural motif present in numerous biologically active compounds, linked to a benzoic acid moiety, a common pharmacophore.[1] The strategic combination of these fragments suggests potential for this compound in various therapeutic areas, including but not limited to oncology and infectious diseases.[2][3] This document outlines a plausible synthetic route, state-of-the-art analytical characterization techniques, and a proposed workflow for investigating its biological activity.

Retrosynthetic Analysis and Proposed Synthetic Pathway

The synthesis of the target compound, this compound, is most logically approached through a convergent synthesis strategy. The core of this strategy involves the formation of the substituted pyrrole ring via the Paal-Knorr synthesis, a reliable method for constructing pyrroles from 1,4-dicarbonyl compounds and primary amines.[4][5] The biaryl linkage between the pyrrole and the phenyl ring can be efficiently constructed using a Suzuki-Miyaura cross-coupling reaction, a powerful and versatile palladium-catalyzed carbon-carbon bond formation method.[6][7]

The proposed multi-step synthesis is outlined below.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-phenyl-1,4-pentanedione (1.0 eq) and methyl 3-amino-4-methylbenzoate (1.0 eq).

-

Add glacial acetic acid as the solvent.

-

Heat the reaction mixture to reflux and maintain for 4-24 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).[8]

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure methyl 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoate.

Causality Behind Experimental Choices:

-

Paal-Knorr Synthesis: This classical reaction is highly efficient for creating substituted pyrroles from readily available 1,4-diketones and primary amines.[9][10]

-

Acetic Acid: It serves as both a solvent and a weak acid catalyst, which accelerates the condensation and cyclization steps.[8]

-

Aqueous Workup: The workup procedure is designed to neutralize the acidic solvent and remove water-soluble impurities.

Step 2: Synthesis of this compound (Saponification)

-

Dissolve the purified methyl ester from Step 1 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (e.g., 3-5 eq) to the solution.

-

Heat the mixture to reflux and stir for 2-4 hours, or until TLC indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid, which will cause the carboxylic acid product to precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final compound.

Causality Behind Experimental Choices:

-

Saponification: This is a standard and high-yielding method for the hydrolysis of esters to their corresponding carboxylic acids.

-

Acidification: The carboxylic acid is soluble in its carboxylate salt form in the basic solution. Acidification protonates the carboxylate, rendering the final product insoluble in the aqueous medium, thus allowing for its isolation.[11]

Physicochemical Characterization

The structural integrity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

Expected Analytical Data

| Technique | Purpose | Expected Result |

| ¹H NMR | Structural Elucidation | Aromatic protons in distinct regions, singlets for methyl groups, and characteristic pyrrole proton signals. |

| ¹³C NMR | Carbon Skeleton Confirmation | Peaks corresponding to all unique carbon atoms, including the carboxylic acid carbonyl. |

| HRMS (ESI) | Molecular Weight & Formula | A molecular ion peak corresponding to the exact mass of the compound (C₁₉H₁₇NO₂). |

| HPLC | Purity Assessment | A single major peak, indicating >95% purity.[12] |

| FT-IR | Functional Group Identification | Characteristic stretches for O-H (broad, from carboxylic acid), C=O, and aromatic C-H bonds. |

Detailed Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds.[13][14]

-

Protocol: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[15] Tetramethylsilane (TMS) is typically used as an internal standard.[13]

-

Expertise & Trustworthiness: The chemical shifts (δ) and coupling constants (J) of the proton signals, along with the number and chemical shifts of the carbon signals, provide a detailed map of the molecule's connectivity.[16] The integration of the proton signals should correspond to the number of protons in a given environment.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight of a compound with high accuracy.[17][18]

-

Protocol: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.[19]

-

Expertise & Trustworthiness: The detection of the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated exact mass of C₁₉H₁₇NO₂ validates the molecular formula of the synthesized compound.[20][21]

High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for determining the purity of pharmaceutical compounds.[12][22]

-

Protocol: Dissolve the compound in the mobile phase and inject it into an HPLC system equipped with a C18 reverse-phase column and a UV detector. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Expertise & Trustworthiness: The purity is determined by the area percentage of the main peak in the chromatogram.[23][24] A pure compound should exhibit a single, sharp peak.[25]

Proposed Biological Evaluation

Given the prevalence of pyrrole and benzoic acid moieties in antimicrobial and anticancer agents, a primary screening cascade to evaluate the biological activity of this compound is proposed.[2][26]

Antimicrobial Activity Screening

A preliminary assessment of the compound's antibacterial properties can be performed by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.

Protocol: Broth Microdilution MIC Assay

-

Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in Mueller-Hinton broth.

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Bacillus subtilis).

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Enzyme Inhibition Assay

Many drugs exert their effects by inhibiting specific enzymes.[27] A targeted enzyme inhibition assay can provide mechanistic insights. For a compound with potential anticancer activity, a kinase inhibition assay is a relevant starting point.

Figure 2: Workflow for a typical in vitro enzyme inhibition assay.

Protocol: Kinase Inhibition Assay (e.g., using ADP-Glo™)

-

Prepare serial dilutions of the test compound in the appropriate assay buffer.

-

In a 96-well plate, add the kinase, the peptide substrate, and ATP.

-

Add the diluted test compound to the wells.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates kinase activity with a luminescent signal.[28]

-

Plot the percentage of inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[29]

Cell-Based Signaling Pathway Analysis

To understand the compound's effect in a cellular context, a cell-based reporter assay can be employed to monitor the activity of a specific signaling pathway.[30][31]

Protocol: NF-κB Reporter Assay

-

Use a cell line (e.g., HEK293) that has been stably transfected with a reporter construct containing the luciferase gene under the control of an NF-κB response element.

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the NF-κB pathway by adding an activator (e.g., TNF-α).

-

Incubate for an additional 6-8 hours.

-

Lyse the cells and measure luciferase activity using a luminometer. A decrease in the luminescent signal in stimulated cells treated with the compound indicates inhibition of the NF-κB pathway.[30][32]

Sources

- 1. scispace.com [scispace.com]

- 2. Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. grokipedia.com [grokipedia.com]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. rgmcet.edu.in [rgmcet.edu.in]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. moravek.com [moravek.com]

- 13. NMR Spectroscopy [www2.chemistry.msu.edu]

- 14. azolifesciences.com [azolifesciences.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Nuclear Magnetic Resonance Spectroscopy | Research Starters | EBSCO Research [ebsco.com]

- 17. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 18. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 19. Mass Spectrometry Molecular Weight Determination | Baitai Paike Biotechnology [en.biotech-pack.com]

- 20. scribd.com [scribd.com]

- 21. Mass Spectrometry [www2.chemistry.msu.edu]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Applications of High Performance Liquid Chromatography (HPLC) in Drug Quality Control [en.biotech-pack.com]

- 24. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices | Separation Science [sepscience.com]

- 25. torontech.com [torontech.com]

- 26. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. blog.biobide.com [blog.biobide.com]

- 28. Signaling Pathway Assays [worldwide.promega.com]

- 29. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. Cellular Pathway Analysis Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 32. 細胞シグナル伝達マルチプレックスアッセイ | MILLIPLEX® アッセイ [sigmaaldrich.com]

A Spectroscopic Guide to 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid: An In-Depth Technical Analysis

Abstract: This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid, a complex heterocyclic molecule of interest in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established spectroscopic principles and data from analogous structures to present a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed framework for the structural elucidation of this and structurally related compounds.

Introduction and Molecular Structure

The structural characterization of novel organic compounds is the bedrock of modern chemical research and development. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry provide a non-destructive window into the molecular architecture, revealing the precise arrangement of atoms and functional groups. This guide focuses on the detailed spectral analysis of this compound.

The molecule itself is a sophisticated assembly of three key motifs:

-

A 1,2,4-trisubstituted benzoic acid ring , providing a rigid scaffold and a key acidic functional group.

-

A 1,2,5-trisubstituted pyrrole ring , a common pharmacophore known for its diverse biological activities.

-

A monosubstituted phenyl ring , adding steric bulk and lipophilicity.

The confluence of these structures creates a unique electronic and steric environment, which will be reflected in its spectroscopic signatures. This document serves to predict and interpret these signatures in detail.

Figure 1: Structure of this compound with atom numbering for spectral assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the electronic environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring high-resolution ¹H NMR data would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Temperature: 298 K.

-

Sweep Width: A spectral window of approximately 16 ppm, centered around 6-7 ppm.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Figure 2: Standard workflow for ¹H NMR spectroscopy.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

The predicted spectrum is complex, with distinct signals for each of the three aromatic systems and the two methyl groups.

-

Carboxylic Acid Proton (COOH): A very broad singlet is expected at a downfield chemical shift, typically ~12.0-13.0 ppm . This proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange with any trace water.[1]

-

Benzoic Acid Ring Protons: This ring system will show three distinct signals.

-

The proton ortho to the carboxyl group (on C2) will be the most deshielded, appearing as a doublet around ~7.9-8.1 ppm .

-

The proton ortho to the methyl group (on C5) will appear as a doublet around ~7.3-7.5 ppm .

-

The proton between the pyrrole and methyl groups (on C6) will be a doublet of doublets, likely in the range of ~7.6-7.8 ppm .

-

-

Phenyl Ring Protons: The protons on the C5-phenyl substituent will exhibit a complex multiplet pattern typical for a monosubstituted benzene ring, spanning ~7.2-7.6 ppm .

-

Pyrrole Ring Protons: The two protons on the pyrrole ring are in different environments. They will appear as two doublets in the range of ~6.1-6.5 ppm .

-

Methyl Protons:

-

The methyl group on the benzoic acid ring (C7) is attached to an aromatic ring and will appear as a sharp singlet around ~2.3-2.5 ppm .[1]

-

The methyl group on the pyrrole ring (C14) will also be a singlet, likely in a similar region, around ~2.1-2.3 ppm .

-

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification / Reference |

| ~12.5 | br s | 1H | COOH | Highly deshielded acidic proton.[1] |

| ~8.0 | d | 1H | Benzoic H (C2) | Ortho to electron-withdrawing COOH. |

| ~7.7 | dd | 1H | Benzoic H (C6) | Influenced by adjacent COOH and pyrrole. |

| ~7.5-7.2 | m | 5H | Phenyl H's | Typical range for monosubstituted phenyl. |

| ~7.4 | d | 1H | Benzoic H (C5) | Ortho to electron-donating CH₃. |

| ~6.4 | d | 1H | Pyrrole H (C11) | Aromatic proton on a five-membered ring. |

| ~6.2 | d | 1H | Pyrrole H (C12) | Aromatic proton on a five-membered ring. |

| ~2.4 | s | 3H | Benzoic CH₃ (C7) | Benzylic methyl group.[1] |

| ~2.2 | s | 3H | Pyrrole CH₃ (C14) | Methyl on an electron-rich pyrrole ring. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule.

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: A high-field NMR spectrometer (e.g., 100 or 125 MHz for a 400 or 500 MHz proton instrument, respectively).

-

Acquisition Parameters:

-

Pulse Program: A standard ¹³C experiment with broadband proton decoupling (e.g., 'zgpg30' on Bruker systems) to produce a spectrum of singlets.

-

Sweep Width: A spectral window of 0-200 ppm.

-

Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Similar to ¹H NMR, with calibration to the deuterated solvent signal (e.g., DMSO-d₆ at 39.52 ppm).

Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)

The molecule has 20 carbon atoms, and due to its asymmetry, 20 distinct signals are expected.

-

Carbonyl Carbon (C8): The carboxylic acid carbonyl carbon is the most deshielded, appearing significantly downfield around ~167-170 ppm .[1][2][3]

-

Aromatic Carbons: These will appear in the typical aromatic region of ~110-150 ppm .

-

Quaternary Carbons: The carbons attached to other groups (C1, C3, C4 on the benzoic ring; C10, C13 on the pyrrole; C15 on the phenyl) will generally have lower intensities. The carbon bearing the carboxyl group (C1) and the carbons bonded to nitrogen (C3, C10, C13) will be particularly deshielded.

-

CH Carbons: The protonated aromatic carbons will appear throughout this range.

-

-

Methyl Carbons (C7, C14): The two methyl carbons will appear the most upfield, in the range of ~15-25 ppm .[1]

Table 2: Predicted ¹³C NMR Data Summary

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Justification / Reference |

| ~168 | C=O | C8 (COOH) | Typical for aromatic carboxylic acids.[1][2][3] |

| ~145-120 | C | Quaternary Aromatic | C1, C3, C4, C10, C13, C15 |

| ~135-110 | CH | Aromatic CH | Benzoic, Pyrrole, and Phenyl rings |

| ~21 | CH₃ | C7 (on Benzoic) | Benzylic methyl group.[1] |

| ~18 | CH₃ | C14 (on Pyrrole) | Methyl on pyrrole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the vibrations of bonds.

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR anvil to ensure good contact with the sample and record the sample spectrum.

-

Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: Average 16-32 scans.

-

-

Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectrum

The IR spectrum will be dominated by absorptions from the carboxylic acid and the aromatic rings.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from ~3300-2500 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids.[4][5][6][7]

-

C-H Stretch (Aromatic/Aliphatic): Sharp peaks will appear just above 3000 cm⁻¹ for the aromatic C-H stretches. The aliphatic C-H stretches from the methyl groups will appear just below 3000 cm⁻¹. These may be superimposed on the broad O-H band.

-

C=O Stretch (Carbonyl): A very strong and sharp absorption will be present around 1710-1680 cm⁻¹ . Conjugation with the aromatic ring lowers this frequency from that of a saturated carboxylic acid.[2][6][7]

-

C=C Stretch (Aromatic): Several medium-intensity peaks will appear in the ~1600-1450 cm⁻¹ region, corresponding to the carbon-carbon double bond stretching within the three aromatic rings.

-

C-O Stretch & O-H Bend: A medium-intensity C-O stretching band is expected around 1320-1210 cm⁻¹ , and a broad O-H bending (out-of-plane) vibration can often be seen centered around 920 cm⁻¹ .[6]

Table 3: Predicted Major IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group | Reference |

| 3300-2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid Dimer | [4][5][6] |

| 3100-3000 | Medium, Sharp | C-H Stretch | Aromatic | |

| 2980-2850 | Medium, Sharp | C-H Stretch | Aliphatic (CH₃) | |

| 1710-1680 | Strong, Sharp | C=O Stretch | Conjugated Carboxylic Acid | [2][6][7] |

| 1600-1450 | Medium-Weak | C=C Stretch | Aromatic Rings | |

| 1320-1210 | Medium | C-O Stretch | Carboxylic Acid | [6] |

| ~920 | Medium, Broad | O-H Bend | Carboxylic Acid Dimer | [6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: ESI-MS Acquisition

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

-

Acquisition:

-

Ionization Mode: ESI can be run in positive or negative mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often very sensitive. Positive ion mode ([M+H]⁺) will also work.

-

Infusion: Introduce the sample solution into the source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Tandem MS (MS/MS): To obtain fragmentation data, the molecular ion of interest is mass-selected and subjected to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Predicted Mass Spectrum

-

Molecular Ion: The molecular formula is C₂₀H₁₇NO₂. The monoisotopic mass is 303.1259 g/mol .

-

In positive ion mode , the base peak would likely be the protonated molecule [M+H]⁺ at m/z 304.1332 .

-

In negative ion mode , the deprotonated molecule [M-H]⁻ at m/z 302.1188 would be prominent.

-

-

Fragmentation: The molecule is expected to fragment at the bonds connecting the three ring systems. The N-aryl bond and the C-phenyl bond are likely points of cleavage.

Plausible Fragmentation Pathway (Positive Ion Mode):

Sources

- 1. rsc.org [rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. echemi.com [echemi.com]

Deconvoluting the Therapeutic Potential of 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid: A Strategic Framework for Target Identification and Validation

An In-Depth Technical Guide

Abstract: The compound 4-methyl-3-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzoic acid represents a novel chemical entity with a scaffold suggestive of diverse pharmacological activities. However, a lack of specific biological data in the public domain necessitates a structured, predictive approach to uncover its therapeutic targets. This guide provides a comprehensive framework for researchers and drug development professionals to systematically investigate this molecule. By dissecting its structure into key pharmacophores—the diarylpyrrole core and the benzoic acid moiety—we infer a high potential for activity in oncology, inflammation, and infectious diseases. We present a multi-pronged strategy, beginning with broad, unbiased screening methods and progressing to specific, hypothesis-driven validation assays. This document details the causal logic behind experimental choices and provides robust, step-by-step protocols for key validation techniques, including thermal shift assays, enzymatic inhibition assays, and cell-based functional screens. The objective is to equip scientific teams with an actionable roadmap for elucidating the mechanism of action and unlocking the therapeutic promise of this compound.

Introduction and Structural Rationale

The molecule this compound is a unique composite of well-established pharmacophores. The absence of extensive biological data for this specific structure[1] presents a classic drug discovery challenge: how to efficiently identify its molecular targets. The strategy outlined herein is built upon the principle of structural analogy, where the known activities of its core components guide the investigative path.

1.1. Core Pharmacophore Analysis:

-

Diarylpyrrole Moiety: The substituted pyrrole ring is a privileged scaffold in medicinal chemistry. Diarylpyrroles are known to be potent and selective inhibitors of key signaling proteins. For instance, various pyrrole derivatives have been developed as anti-inflammatory agents by targeting cyclooxygenase (COX) enzymes, as anticancer therapeutics targeting protein kinases like EGFR and VEGFR, and as antimicrobial agents.[2][3][4]

-

Benzoic Acid Moiety: The presence of a benzoic acid group imparts acidic properties and provides a critical interaction point (e.g., for hydrogen bonding or salt bridge formation) for binding to protein targets.[5] This feature is common in non-steroidal anti-inflammatory drugs (NSAIDs), where the carboxylate group often coordinates within the active site of COX enzymes.[6]

This structural combination suggests that the compound is likely to engage targets within pathways governing cell growth, inflammation, and bacterial metabolism.

1.2. Physicochemical Properties (In Silico)

A preliminary assessment of the compound's drug-like properties provides a foundation for its potential as a therapeutic agent.

| Property | Value | Source |

| Molecular Weight | 201.22 g/mol | [1] |

| XLogP3 | 2.2 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

These properties are well within the parameters defined by Lipinski's Rule of Five, suggesting the compound has a favorable profile for oral bioavailability.

Inferred Potential Therapeutic Targets

Based on the structural analysis, we can formulate hypotheses regarding three primary therapeutic areas and their associated molecular targets.

Table 1: Summary of Potential Target Classes and Investigative Rationale

| Therapeutic Area | Potential Target Class | Rationale Based on Structural Analogs | Key Validation Experiments |

| Inflammation | Cyclooxygenases (COX-1/COX-2), Lipoxygenases (LOX) | The pyrrole-benzoic acid scaffold mimics the structure of known NSAIDs like tolmetin.[6][7] | Enzymatic Inhibition Assay, Cell-based Prostaglandin E2 (PGE2) Assay |